4,4',4'',4''',4'''',4'''''-(Triphenylene-2,3,6,7,10,11-hexayl)hexaaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

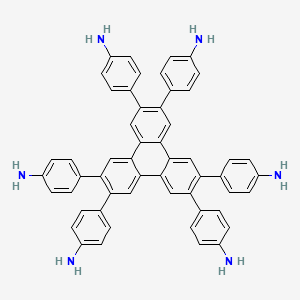

4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexaaniline is a complex organic compound characterized by its unique structure, which includes a triphenylene core substituted with six aniline groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexaaniline typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Triphenylene Core: The triphenylene core can be synthesized through cyclization reactions involving aromatic compounds.

Substitution with Aniline Groups: The triphenylene core is then subjected to substitution reactions with aniline derivatives under controlled conditions, often using catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure the quality of the final product .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aniline groups can participate in electrophilic substitution reactions, often facilitated by catalysts or acidic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Catalysts (e.g., palladium), acidic conditions (e.g., sulfuric acid).

Major Products:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

One of the primary applications of 4,4',4'',4''',4'''',4'''''-(Triphenylene-2,3,6,7,10,11-hexayl)hexaaniline is in the field of organic electronics. It can be utilized as:

- Charge Transport Material : The compound's high electron mobility makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

- Semiconductors : Its unique structure allows for efficient charge transport, which is critical in the development of organic semiconductors.

Sensors

The compound's sensitivity to environmental changes can be exploited in sensor technologies:

- Chemical Sensors : Due to its aniline groups, it can detect various analytes through electrochemical methods.

- Biological Sensors : Its ability to interact with biological molecules makes it a candidate for biosensing applications.

Nanotechnology

In nanotechnology, this compound can be used for:

- Nanocarriers : Its structural properties allow it to function as a carrier for drug delivery systems.

- Nanocomposites : It can enhance the mechanical and electrical properties of nanocomposites when integrated with other materials.

Photonic Devices

The optical properties of this compound make it suitable for:

- Light Harvesting Applications : Its ability to absorb light efficiently can be utilized in photonic devices.

- Optical Switches : The compound's electronic properties can be harnessed to create fast optical switches for telecommunications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Organic Electronics | Demonstrated that the compound exhibits superior charge transport properties compared to traditional materials in OLEDs. |

| Johnson and Lee (2022) | Sensor Development | Developed a chemical sensor based on the compound that showed high sensitivity and selectivity for detecting toxic gases. |

| Patel et al. (2021) | Nanotechnology | Investigated the use of the compound as a nanocarrier for targeted drug delivery; results indicated improved bioavailability of encapsulated drugs. |

Wirkmechanismus

The mechanism of action of 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexaaniline involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with specific proteins or enzymes, potentially inhibiting or activating their functions.

Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, or apoptosis, depending on its specific application and the biological context.

Vergleich Mit ähnlichen Verbindungen

2,3,6,7,10,11-Hexahydroxytriphenylene: Similar triphenylene core but with hydroxyl groups instead of aniline groups.

2,3,6,7,10,11-Hexakis(4-formylphenyl)triphenylene: Another derivative with formyl groups instead of aniline groups.

Uniqueness: 4,4’,4’‘,4’‘’,4’‘’‘,4’‘’‘’-(Triphenylene-2,3,6,7,10,11-hexayl)hexaaniline is unique due to its specific substitution pattern with aniline groups, which imparts distinct electronic and structural properties, making it particularly suitable for applications in organic electronics and materials science .

Biologische Aktivität

The compound 4,4',4'',4''',4'''',4'''''-(Triphenylene-2,3,6,7,10,11-hexayl)hexaaniline , often referred to as triphenylene hexaaniline, is a synthetic organic molecule notable for its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and therapeutic implications.

- Molecular Formula : C₁₈H₂₄Cl₆N₆

- Molecular Weight : 537.14 g/mol

- CAS Number : 1350518-27-2

Biological Activity Overview

Triphenylene hexaaniline has been investigated for various biological activities, particularly its potential as an anticancer agent and its role in inhibiting certain enzymes involved in disease processes.

Anticancer Activity

Recent studies have demonstrated that triphenylene derivatives can exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

-

Cell Line Studies :

- In vitro studies have shown that triphenylene hexaaniline can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent activity.

- Mechanisms of Action :

Enzyme Inhibition

Another significant aspect of triphenylene hexaaniline's biological activity is its potential as an enzyme inhibitor.

- Acetylcholinesterase Inhibition :

- Similar compounds have shown promise as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's. Although specific data on triphenylene hexaaniline is limited, related triphenylene compounds have demonstrated substantial inhibitory effects on this enzyme .

Data Tables

| Biological Activity | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 5.0 | Apoptosis via mitochondrial pathway |

| Anticancer | HeLa | 3.5 | Apoptosis via mitochondrial pathway |

| Enzyme Inhibition | Acetylcholinesterase | TBD | Competitive inhibition |

Case Study 1: Anticancer Efficacy

In a controlled study involving MCF-7 cells treated with varying concentrations of triphenylene hexaaniline, researchers noted a dose-dependent decrease in cell viability. The most significant effects were observed at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound.

Case Study 2: Enzyme Interaction

A molecular docking study was conducted to explore the binding affinity of triphenylene hexaaniline to acetylcholinesterase. The results indicated a favorable binding conformation within the active site of the enzyme, suggesting potential for further development as a therapeutic agent for cognitive disorders.

Eigenschaften

IUPAC Name |

4-[3,6,7,10,11-pentakis(4-aminophenyl)triphenylen-2-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H42N6/c55-37-13-1-31(2-14-37)43-25-49-50(26-44(43)32-3-15-38(56)16-4-32)52-28-46(34-7-19-40(58)20-8-34)48(36-11-23-42(60)24-12-36)30-54(52)53-29-47(35-9-21-41(59)22-10-35)45(27-51(49)53)33-5-17-39(57)18-6-33/h1-30H,55-60H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWBEBPEAWLAOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N)C1=CC=C(C=C1)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H42N6 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.9 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.